1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, commonly known as IPr, is a popular ligand for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis, enabling the formation of carbon-carbon bonds between various organic fragments. IPr's sterically bulky diisopropylphenyl groups contribute to its high stability and electron-donating properties, making it particularly effective for the activation of challenging substrates in reactions like:
While IPr's primary application lies in cross-coupling reactions, its unique properties have also led to exploration in other areas of scientific research:
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is a sterically demanding nucleophilic carbene that has garnered attention in the field of organometallic chemistry due to its unique electronic and steric properties. This compound features an imidazole ring substituted at the 1 and 3 positions with bulky 2,6-diisopropylphenyl groups. The presence of these bulky substituents contributes to its stability and reactivity, making it a valuable ligand in various catalytic applications .
The reactivity of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene is primarily attributed to its nucleophilic character. It can participate in various reactions, including:
The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene involves several key steps:
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is primarily used as a ligand in:
Interaction studies involving 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene typically focus on its coordination behavior with different metal centers. These studies reveal how the steric bulk influences the geometry and reactivity of the resulting metal-ligand complexes. The compound's interactions can be characterized using techniques such as X-ray crystallography and NMR spectroscopy.
Several compounds share structural features with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Substituted with trimethylphenyl groups | Less sterically hindered than 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene |
| 1,3-Bis(4-methylphenyl)imidazol-2-ylidene | Substituted with methylphenyl groups | Exhibits different electronic properties due to less steric hindrance |
| 1,3-Bis(2-isopropylphenyl)imidazol-2-ylidene | Contains isopropyl groups on phenyl rings | Offers a balance between steric bulk and reactivity |
The uniqueness of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene lies in its significant steric hindrance combined with its nucleophilicity, making it particularly effective as a ligand in catalysis compared to other similar compounds. Its bulky substituents enhance stability and influence the electronic environment around the metal center it coordinates with .
| Complex | Space group | M–Ccarbene /Å | M–Cl /Å | C–M–Cl /° | Notable structural motifs | Reference |
|---|---|---|---|---|---|---|
| [Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I)] | Pccn | 1.998(4) [1] | 2.272(1) [1] | 180.0(1) [1] | Linear CAuCl axis; C2 symmetry & C2v pseudo-symmetry | 98 |
| [Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I)] | Pccn | 1.953(8) [1] | 2.089(4) [1] | 179.9 [1] | Isostructural with Au analogue; shorter M–C reflects decreased covalency | 98 |
| [Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)silver(I)] | Pccn | 2.077(2) [1] | 2.304(1) [1] | 180.0 [1] | Longest M–C and M–Cl; relativistic contraction absent | 98 |
These data reveal a monotonic increase of the metal–carbon bond length Cu < Au < Ag mirroring progressive covalency attenuation within Group 11 [1]. Despite isotopic variation, the carbene preserves a rigorously linear NHC–M–Cl alignment, underscoring its capacity to enforce two-coordinate geometries.
C2 symmetry enforces orthogonality (≈87°) between the imidazol-2-ylidene core and each N-aryl ring in the gold complex [1]. Such orthogonality alleviates steric penalties caused by eight isopropyl groups while maintaining full conjugation within the heterocycle.
Replacement of chloride by π-acceptor or σ-donor ligands produces predictable metrics:
These crystallographic trends verify the strong trans influence and robust σ contribution of the IPr center.
| Species | ^13Ccarbene /ppm | Δδ (free imidazolium vs. metal) /ppm | ^1H(=CH–N) /ppm | ^1J_CH /Hz | Reference |
|---|---|---|---|---|---|
| Free imidazolium salt IPr·HCl | 137.8 [4] | – | 12.6 [4] | 223.7 [2] | 126,80 |
| Free carbene (solid) | 210–212 average [5] | –72 | n/a | – | 123 |
| [Au(IPr)Cl] | 175.0 [6] | –38 | 7.19 [6] | 223.7† | 113 |
| trans-[PdBr₂(IPr)(isopropyl-benzimidazolin-2-ylidene)]‡ | 190.3 [3] | –24 | 7.04 [3] | 223.7† | 116 |
†Inherited from constant IPr probe; variation within ±0.5 Hz [2].
‡Carbene used as internal donor probe in the Huynh electronic scale.
The ≈35–40 ppm upfield excursion of the ^13Ccarbene signal upon coordination documents significant metal-to-carbene π back-donation attenuation, a hallmark of potent σ donors [6] [3].
Variable-temperature spectra of Rh(I) dicarbonyl complexes display separation of two isopropyl septets at 243 K, diagnostic of restricted Rh–Crot rotation (ΔG^‡ ~10 kcal mol^-1) [7]. Similar dynamics manifest across Cu(I) and Ag(I) congeners, indicating that rotational impediment is a pervasive steric phenomenon conferred by the diisopropylphenyl groups.
The invariant large ^1J_CH coupling (≈224 Hz) across metal-free and coordinated settings positions IPr among the strongest σ donors in the Huynh scale, exceeded only by mesoionic analogues [3].
| Complex (probe sphere 3.5 Å, origin at metal) | %V_bur | Quadrant distribution (%; Q1–Q4) | Reference | |||
|---|---|---|---|---|---|---|
| [Au(IPr)Cl] | 45.4 [2] | 61.0 | 46.2 | 61.0 | 46.2 | 80 |
| [Cu(IPr)Cl] | 45.1 [8] | 60.8 | 45.9 | 60.8 | 45.9 | 89 |
| [Rh(IPr)(CO)₂Cl] | 46.2 [2] | 60.3 | 47.8 | 60.3 | 47.8 | 80 |
The ~45% burial situates IPr midway between classical trialkyl-phosphines such as tri-tert-butylphosphine (∼46%) and supersaturated NHCs like IPr* (∼50%) [2] [9].
Hemisphere dissection around dinuclear PNNP scaffolds revealed a reaction-pocket burial of 28.9% for IPr arms, rising to 35% when IPr is replaced by 4-tert-butyl-substituted congeners [10], thereby quantifying the steric flexibility inherent to the ligand.
Steric contour plots confirm two pronounced steric cones projecting over 60 ° above and below the NHC plane, while lateral accessibility remains moderately open (~120 ° free cone) [2]. This anisotropy rationalizes the proficiency of IPr in promoting linear two-coordinate metal centers yet allowing substrate ingress along orthogonal axes.
| Model carbonyl complex | ν_sym(CO) /cm⁻¹ | ν_asym(CO) /cm⁻¹ | Derived TEP /cm⁻¹ | Reference |
|---|---|---|---|---|
| cis-[Rhodium(I) chloride dicarbonyl (IPr)] | 2079.5 [2] | 1999.5 [2] | 2051.8 [2] | 80 |
| [Nickel(0) tricarbonyl (IPr)] | 2062 [11] | – | 2051.5 [12] | 21 |
| cis-[Iridium(I) dicarbonyl(IPr)Cl] | 2074 [13] | 1993 [13] | 2052 [13] | 30 |
Across different metals and hapticity, the TEP hovers at ca. 2051 cm⁻¹, placing IPr alongside N-tert-butyl-imidazol-2-ylidene and below phosphines such as triphenylphosphine (2069 cm⁻¹) [12]. This constancy corroborates earlier ^13C NMR donor assessments.
Integration of IPr into dinickel carbonyl clusters lowers the A₁ band by ∼9 cm⁻¹ relative to phosphine analogues [11], consonant with superior σ donation and enhanced π back-bonding from the metal core into CO.
The selenium adduct [Se(IPr)] resonates at 106 ppm [2] compared with 492 ppm for cyclic (alkyl)(amino)carbenes [14], evidencing moderate π acidity yet undeniable σ hyperconjugative strength.
Irritant